molecular formula C12H12ClN3 B8290096 N3-benzyl-6-chloropyridine-2,3-diamine

N3-benzyl-6-chloropyridine-2,3-diamine

Cat. No.: B8290096
M. Wt: 233.69 g/mol
InChI Key: KNOJSVBRYKBZNV-UHFFFAOYSA-N
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Description

N3-Benzyl-6-chloropyridine-2,3-diamine is a substituted pyridine derivative featuring a chlorine atom at position 6, amino groups at positions 2 and 3, and a benzyl group attached to the N3 nitrogen. Its molecular formula is C₁₂H₁₃ClN₃, with an estimated molecular weight of 233.7 g/mol (calculated from the base compound 6-chloropyridine-2,3-diamine (143.58 g/mol, ) and the addition of a benzyl group (C₇H₇)). This compound is likely explored in medicinal chemistry as a precursor or intermediate due to its structural similarity to bioactive pyridine derivatives, such as anti-HIV macrocycles and anticancer benzoquinoxalines .

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

3-N-benzyl-6-chloropyridine-2,3-diamine

InChI

InChI=1S/C12H12ClN3/c13-11-7-6-10(12(14)16-11)15-8-9-4-2-1-3-5-9/h1-7,15H,8H2,(H2,14,16)

InChI Key

KNOJSVBRYKBZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(C=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N3-benzyl-6-chloropyridine-2,3-diamine, including pyridine/aromatic cores, amino substituents, or benzyl groups:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Use
This compound Pyridine Cl (C6), NH₂ (C2, C3), N3-benzyl ~233.7 Not explicitly reported
6-Chloropyridine-2,3-diamine Pyridine Cl (C6), NH₂ (C2, C3) 143.58 Synthesis intermediate
Benzo[g]quinoxaline derivative (Compound 3) Benzoquinoxaline Substituted phenyl groups Not specified Anticancer (submicromolar IC₅₀ against MCF-7 cells)
Cyclam derivatives with pyridine/aminophenyl groups Macrocyclic polyamine Pyridine/aminophenyl pendant arms Variable Anti-HIV-1 activity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... Pyridine Methoxy, benzodioxin, dimethylaminomethyl 391.46 Research use
Diaminotoluene (m-TDA mixture) Benzene NH₂ (C1, C3), CH₃ (C4) 122.17 Industrial precursor

Key Differences and Implications

Pyridine vs. Benzoquinoxaline Cores: The benzo[g]quinoxaline derivatives (e.g., Compound 3) exhibit potent anticancer activity due to their extended aromatic system, which may facilitate DNA intercalation or protein binding . In contrast, the smaller pyridine core of this compound may limit such interactions but could enhance metabolic stability.

However, this modification may reduce solubility, a critical factor in drug development. Cyclam derivatives with pyridine pendant arms demonstrate anti-HIV activity , suggesting that pyridine-containing scaffolds can target viral enzymes. The absence of a macrocyclic structure in the target compound may limit similar activity unless compensatory functional groups are introduced.

Biological Activity Trends: Benzoquinoxaline derivatives induce apoptosis via Bax activation and Bcl2 downregulation , highlighting the role of amino-substituted aromatic systems in disrupting cancer cell pathways. The target compound’s amino groups could similarly engage in hydrogen bonding or electrostatic interactions with biological targets. Diaminotoluene (m-TDA), though structurally simpler, lacks pyridine’s electronegative nitrogen, which is critical for coordinating metal ions or binding enzymatic active sites .

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